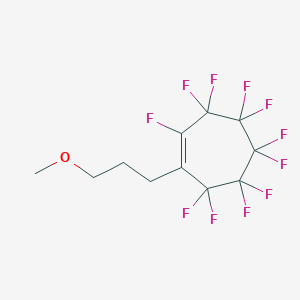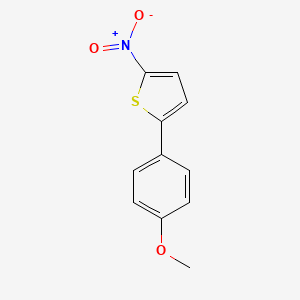![molecular formula C8H11NO2 B12562737 4-[2-(Hydroxyamino)ethyl]phenol CAS No. 193021-75-9](/img/structure/B12562737.png)
4-[2-(Hydroxyamino)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Hydroxyamino)ethyl]phenol is an organic compound with the molecular formula C8H11NO2 It is a phenolic compound characterized by the presence of a hydroxyamino group attached to an ethyl chain, which is further connected to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-[2-(Hydroxyamino)ethyl]phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a hydroxyaminoethyl group. This reaction typically requires a strong base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete substitution .
Another method involves the reduction of a nitro-substituted phenol derivative. In this process, the nitro group is first reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst. The resulting amino group is then hydroxylated to form the hydroxyamino group .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the nucleophilic aromatic substitution method is favored due to its efficiency and high yield. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Hydroxyamino)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form an aminoethylphenol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Aminoethylphenol.
Substitution: Halogenated phenols.
Applications De Recherche Scientifique
4-[2-(Hydroxyamino)ethyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on various biological pathways.
Industry: It is used in the production of polymers and resins due to its phenolic structure.
Mécanisme D'action
The mechanism of action of 4-[2-(Hydroxyamino)ethyl]phenol involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenolic hydroxyl group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminoethylphenol: Lacks the hydroxyl group on the aminoethyl chain.
4-Hydroxyethylphenol: Lacks the amino group on the ethyl chain.
4-Nitroethylphenol: Contains a nitro group instead of a hydroxyamino group.
Uniqueness
4-[2-(Hydroxyamino)ethyl]phenol is unique due to the presence of both a hydroxyamino group and a phenolic hydroxyl group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
193021-75-9 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
4-[2-(hydroxyamino)ethyl]phenol |
InChI |
InChI=1S/C8H11NO2/c10-8-3-1-7(2-4-8)5-6-9-11/h1-4,9-11H,5-6H2 |
Clé InChI |
WPFZZGBOOZDRBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)

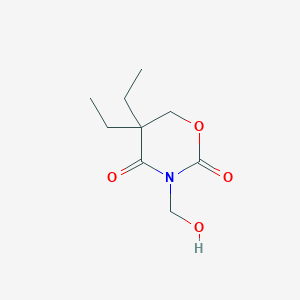

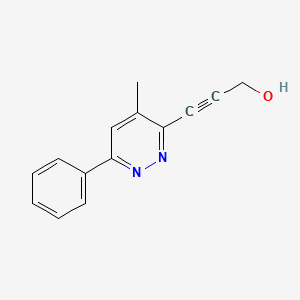
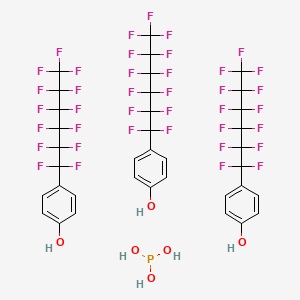
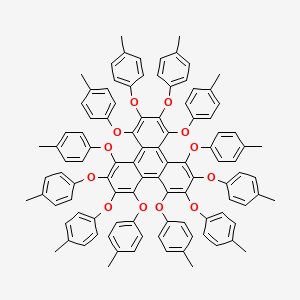
![But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)](/img/structure/B12562709.png)
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
